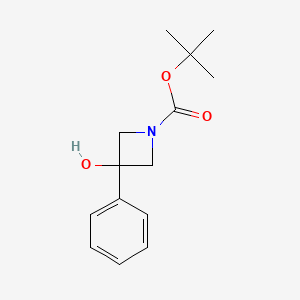

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFFQIULSPDBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734937 | |

| Record name | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398489-25-3 | |

| Record name | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate chemical properties

An In-Depth Technical Guide to Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, also known by its synonym 1-Boc-3-phenyl-3-azetidinol, is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. Its structure, which features a strained four-membered azetidine ring, is strategically substituted with a tertiary alcohol, a phenyl group, and a tert-butoxycarbonyl (Boc) protecting group. This unique arrangement provides a combination of conformational rigidity, metabolic stability, and versatile chemical handles, making it an invaluable intermediate in the synthesis of complex molecular architectures for drug development.

The azetidine ring itself is an important structural motif in medicinal chemistry, often used to improve physicochemical properties such as solubility and to explore novel intellectual property space. The presence of the 3-hydroxy and 3-phenyl groups on this scaffold allows for precise, three-dimensional diversification, enabling chemists to fine-tune a molecule's interaction with biological targets. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 398489-25-3[1] |

| Molecular Formula | C₁₄H₁₉NO₃[1][2] |

| Molecular Weight | 249.31 g/mol [1][3] |

| Appearance | White to off-white solid/crystalline powder |

| Purity | Typically ≥98%[1][2] |

| InChI Key | RDFFQIULSPDBAB-UHFFFAOYSA-N[1][2] |

| Storage | 2-8°C[3] |

Synthesis: A Grignard-Based Approach

A prevalent and efficient method for synthesizing this compound involves the nucleophilic addition of a phenyl organometallic reagent to the commercially available N-Boc-3-azetidinone. The reaction with phenyllithium or a phenyl Grignard reagent provides a direct route to the desired tertiary alcohol.[4]

The causality behind this experimental design is rooted in fundamental organometallic chemistry. The carbonyl carbon of N-Boc-3-azetidinone is electrophilic, making it susceptible to attack by the highly nucleophilic carbon of the phenyl organometallic species. The reaction is typically conducted at very low temperatures (-78 °C) to control the high reactivity of the organometallic reagent, preventing side reactions such as enolization of the ketone or reaction with the solvent. An inert atmosphere is critical as organolithium and Grignard reagents are rapidly quenched by atmospheric oxygen and moisture.

Experimental Protocol: Synthesis from 1-Boc-3-azetidinone

Materials:

-

1-Boc-3-azetidinone (1 equivalent)

-

Bromobenzene (1.1 equivalents)

-

n-Butyllithium (1.1 equivalents in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Phenyllithium: A solution of bromobenzene in anhydrous THF is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium solution is added dropwise to the bromobenzene solution, and the mixture is stirred for 1 hour at -78 °C to generate phenyllithium in situ.[5]

-

Addition Reaction: A solution of 1-Boc-3-azetidinone in anhydrous THF is added slowly to the freshly prepared phenyllithium solution at -78 °C.[4]

-

The reaction mixture is stirred at -78 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Work-up and Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its three primary functional groups: the tertiary hydroxyl group, the Boc-protected amine, and the phenyl ring.

-

The Tertiary Hydroxyl Group: This group is a key site for further functionalization. It can be deprotonated with a strong base to form an alkoxide or act as a leaving group under acidic conditions via protonation. A strategically important reaction is the Lewis acid-catalyzed Friedel-Crafts alkylation, where the hydroxyl group is eliminated to form a stabilized tertiary carbocation, which is then attacked by an electron-rich aromatic ring.[4] This reaction provides a powerful method for creating 3,3-diarylazetidines, a class of compounds with significant interest in medicinal chemistry.[4]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl group is a robust protecting group that stabilizes the azetidine ring. Its primary role is to prevent the nitrogen from participating in unwanted side reactions. It can be cleanly removed under standard acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to yield the free secondary amine, which can then be functionalized through N-alkylation, acylation, or sulfonylation.

-

The Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid decomposition of the azetidine ring or cleavage of the Boc group.

Key Reaction: Friedel-Crafts Arylation to 3,3-Diarylazetidines

This transformation exemplifies the utility of the title compound as an intermediate. The reaction with an arene like toluene in the presence of a Lewis acid such as aluminum chloride (AlCl₃) yields a 3-aryl-3-phenylazetidine derivative.[4]

Protocol Outline:

-

This compound is dissolved in an excess of the arene (e.g., toluene), which serves as both reactant and solvent.

-

The solution is cooled in an ice bath, and a Lewis acid (e.g., AlCl₃) is added portion-wise.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched with ice-water and neutralized with a base (e.g., NaOH solution).

-

The product is extracted, dried, and purified. The Boc group may be cleaved under these conditions, yielding the free diarylazetidine.

Reaction Pathway Diagram

Caption: Friedel-Crafts reaction pathway.

Applications in Drug Development

This compound is not merely a laboratory curiosity; it is a strategically important intermediate for synthesizing pharmacologically active agents.[3]

-

Scaffold for CNS Agents: The rigid azetidine core is frequently used to construct analogues of known neurotransmitters or to develop novel ligands for central nervous system (CNS) targets. The defined stereochemistry and conformation imparted by the ring system can lead to enhanced potency and selectivity.[3]

-

Bioisosteric Replacement: The 3-substituted azetidine motif can serve as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups. This allows chemists to modulate a drug candidate's metabolic stability and pharmacokinetic profile.

-

Improved Pharmacokinetics (ADME): Incorporating the azetidine scaffold can improve key drug-like properties, including aqueous solubility and oral absorption, while potentially reducing off-target effects.[3] Its use in preparing protease inhibitors is also noted, as the azetidine ring can mimic peptide bonds while resisting enzymatic degradation.[3]

Conclusion

This compound is a high-value chemical tool for researchers in medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for the creation of diverse and complex molecular libraries. The ability to functionalize the hydroxyl group, deprotect and modify the nitrogen, and leverage the azetidine core as a rigid scaffold ensures its continued relevance in the quest for novel therapeutics. Understanding its core chemical properties and reactive potential is fundamental to unlocking its full utility in the drug discovery pipeline.

References

-

Synthesis of 3,3-Diarylazetidines. CORE. [Link]

-

tert-Butyl3-hydroxy-3-phenylazetidine-1-carboxylate. MySkinRecipes. [Link]

-

The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL E… [cymitquimica.com]

- 2. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL E… [cymitquimica.com]

- 3. tert-Butyl3-hydroxy-3-phenylazetidine-1-carboxylate [myskinrecipes.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 3-HYDROXY-3-PHENYLAZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structural Information of CAS Number 398489-25-3: tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural information for the chemical compound identified by CAS number 398489-25-3. Known formally as tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, and often referred to by synonyms such as 1-Boc-3-phenyl-3-azetidinol, this molecule is a valuable building block in medicinal chemistry. Its rigid azetidine core, combined with the presence of a reactive hydroxyl group and a bulky tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. This document will detail its chemical identity, physicochemical properties, a proposed synthetic pathway, and a predictive analysis of its spectral characteristics, offering a foundational resource for researchers in the field.

Chemical Identity and Molecular Structure

The compound with CAS number 398489-25-3 is unequivocally identified as this compound. Its molecular structure is characterized by a four-membered azetidine ring, which imparts significant ring strain and conformational rigidity. This core is substituted at the 3-position with both a hydroxyl (-OH) group and a phenyl (-C₆H₅) group. The nitrogen atom of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions.

| Identifier | Value |

| CAS Number | 398489-25-3 |

| Chemical Name | This compound |

| Synonyms | 1-Boc-3-phenyl-3-azetidinol, 3-hydroxy-3-phenyl-1-(tert-butoxycarbonyl)azetidine |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| InChI Key | RDFFQIULSPDBAB-UHFFFAOYSA-N |

Physicochemical Properties

While extensive experimental data for the physicochemical properties of this compound is not widely published in peer-reviewed literature, information from commercial suppliers and analogous structures allows for a reliable estimation. The compound is typically supplied as a white to yellow solid.

| Property | Predicted/Reported Value |

| Physical State | White to off-white crystalline powder or solid. |

| Melting Point | Not definitively reported; expected to be a solid at room temperature. |

| Boiling Point | Not definitively reported. |

| Solubility | Expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). |

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the nucleophilic addition of a phenyl organometallic reagent to a protected azetidinone precursor. A well-documented synthetic route involves the reaction of 1-Boc-3-azetidinone with phenylmagnesium bromide or phenyllithium.

A general experimental protocol for this synthesis is as follows:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.

-

Nucleophilic Addition: A solution of 1-Boc-3-azetidinone (the starting material for the synthesis of the related compound tert-butyl 3-oxoazetidine-1-carboxylate) in anhydrous THF is cooled to a low temperature (typically -78 °C). The freshly prepared phenylmagnesium bromide solution is then added dropwise to the azetidinone solution.

-

Reaction Quenching and Workup: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

The hydroxyl group at the 3-position offers a reactive site for further functionalization, such as esterification, etherification, or substitution reactions, making this compound a versatile intermediate for creating a library of derivatives for drug discovery programs.

Structural Elucidation: A Predictive Spectroscopic Analysis

Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this compound, this section provides a predictive analysis based on established principles of spectroscopy and data from analogous chemical structures. This predictive approach is an indispensable tool in modern chemical research for the initial characterization of novel or sparsely documented compounds.

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

-

tert-Butyl Group: The nine equivalent protons of the tert-butyl group are predicted to appear as a sharp singlet at approximately δ 1.4-1.5 ppm . This upfield chemical shift is characteristic of the shielded protons of the Boc protecting group.

-

Azetidine Ring Protons: The methylene protons (-CH₂-) on the azetidine ring are diastereotopic due to the chiral center at the 3-position. They are expected to resonate as a complex multiplet, likely in the range of δ 3.5-4.5 ppm .

-

Phenyl Group Protons: The five protons of the phenyl ring will appear in the aromatic region of the spectrum, typically between δ 7.2-7.5 ppm . The exact splitting pattern will depend on the electronic effects of the azetidine ring.

-

Hydroxyl Proton: The hydroxyl proton (-OH) is expected to appear as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, but it is likely to be observed in the region of δ 2.0-4.0 ppm .

Predicted ¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will reveal the number of unique carbon environments in the molecule.

-

tert-Butyl Group: The quaternary carbon of the Boc group is expected at approximately δ 80 ppm , and the three equivalent methyl carbons will resonate at a more upfield position, around δ 28 ppm .

-

Azetidine Ring Carbons: The two methylene carbons of the azetidine ring are expected to have distinct signals in the range of δ 50-65 ppm . The quaternary carbon at the 3-position, bonded to both the hydroxyl and phenyl groups, will be significantly downfield, likely around δ 70-85 ppm .

-

Phenyl Group Carbons: The carbons of the phenyl ring will produce several signals in the aromatic region (δ 125-145 ppm ). The ipso-carbon (the carbon attached to the azetidine ring) will have a distinct chemical shift from the ortho, meta, and para carbons.

-

Carbonyl Carbon: The carbonyl carbon of the Boc group will be the most downfield signal, expected in the region of δ 155 ppm .

Predicted Infrared (IR) Spectrum

The Infrared (IR) spectrum provides information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the azetidine and tert-butyl groups will be observed just below 3000 cm⁻¹ .

-

C=O Stretch: A strong, sharp absorption band is anticipated around 1690-1710 cm⁻¹ , corresponding to the carbonyl group of the Boc protector.

-

C-N Stretch: A moderate absorption in the region of 1100-1300 cm⁻¹ is expected for the C-N bond of the azetidine ring.

-

C-O Stretch: The C-O stretch of the tertiary alcohol is likely to appear in the 1050-1150 cm⁻¹ region.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, 249.13 .

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the tert-butyl group ([M-57]⁺), the entire Boc group ([M-101]⁺), and potentially the loss of a water molecule from the hydroxyl group.

Applications in Drug Discovery and Development

Azetidine-containing compounds are of significant interest in medicinal chemistry. The strained four-membered ring can act as a bioisostere for larger, more flexible rings, often leading to improved metabolic stability, solubility, and receptor binding affinity. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including inhibitors of Janus kinase (JAK) and other therapeutic targets. Its structural features allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug design.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

References

- AK Scientific, Inc.

- Commercial listings from chemical suppliers such as Synblock and CymitQuimica provide basic identifiers and properties.

- General principles of NMR, IR, and Mass Spectrometry as applied to organic structure elucid

- Published synthetic methodologies for analogous azetidine deriv

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]

- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visible-Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics. This guide emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of this and related molecules.

Introduction

This compound (CAS No: 398489-25-3), with the molecular formula C₁₄H₁₉NO₃, is a valuable building block in organic synthesis.[1] Its rigid azetidine core, combined with the presence of a hydroxyl group and a phenyl substituent, makes it an attractive scaffold for the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, which is crucial for its application in multi-step syntheses. This guide will delve into the ¹H NMR, ¹³C NMR, and IR spectroscopic data, providing both the experimental details and an in-depth interpretation of the spectral features.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its unique spectroscopic signature. The presence of a Boc-protecting group, a phenyl ring, and the strained azetidine ring system gives rise to characteristic signals in various spectroscopic techniques.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the ¹H and ¹³C NMR data for the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.25 | m | 5H | Ar-H |

| 4.25 (d, J = 9.0 Hz) | d | 2H | N-CH₂ (ax) |

| 4.05 (d, J = 9.0 Hz) | d | 2H | N-CH₂ (eq) |

| 3.50 | s | 1H | OH |

| 1.45 | s | 9H | C(CH₃)₃ |

Data obtained from a representative synthesis.[2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.40 - 7.25 ppm): The multiplet in this region corresponds to the five protons of the monosubstituted phenyl ring.

-

Azetidine Ring Protons (4.25 and 4.05 ppm): The two doublets represent the diastereotopic methylene protons of the azetidine ring. The geminal coupling is observed, and the difference in chemical shifts is due to their different spatial orientations relative to the bulky phenyl and Boc groups.

-

Hydroxyl Proton (3.50 ppm): The singlet corresponds to the hydroxyl proton. Its chemical shift can vary depending on the solvent and concentration.

-

Tert-butyl Protons (1.45 ppm): The sharp singlet integrating to nine protons is characteristic of the magnetically equivalent methyl groups of the tert-butyl (Boc) protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | C=O (carbamate) |

| 145.0 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 127.8 | Ar-CH |

| 125.0 | Ar-CH |

| 80.0 | C(CH₃)₃ |

| 75.0 | C-OH |

| 60.0 | N-CH₂ |

| 28.5 | C(CH₃)₃ |

Data obtained from a representative synthesis.[2]

Interpretation of the ¹³C NMR Spectrum:

-

Carbamate Carbonyl (156.0 ppm): This downfield signal is characteristic of the carbonyl carbon in the Boc protecting group.

-

Aromatic Carbons (145.0 - 125.0 ppm): The signals in this region correspond to the six carbons of the phenyl ring. The quaternary carbon attached to the azetidine ring is the most downfield.

-

Tert-butyl Quaternary Carbon (80.0 ppm): This signal corresponds to the quaternary carbon of the tert-butyl group.

-

Hydroxylated Carbon (75.0 ppm): The signal for the carbon atom bearing the hydroxyl and phenyl groups.

-

Azetidine Methylene Carbons (60.0 ppm): This signal represents the two equivalent methylene carbons of the azetidine ring.

-

Tert-butyl Methyl Carbons (28.5 ppm): This upfield signal corresponds to the three equivalent methyl carbons of the tert-butyl group.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz or higher field strength is recommended for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (alcohol) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2970, 2850 | Strong | C-H stretch (aliphatic) |

| 1685 | Strong | C=O stretch (carbamate) |

| 1600, 1490 | Medium | C=C stretch (aromatic) |

| 1160 | Strong | C-N stretch |

Data obtained from a representative synthesis.[2]

Interpretation of the IR Spectrum:

-

O-H Stretch (3400 cm⁻¹): The broad, strong absorption is characteristic of the hydroxyl group, indicating hydrogen bonding.

-

C-H Stretches (3050, 2970, 2850 cm⁻¹): The absorption at 3050 cm⁻¹ is typical for aromatic C-H bonds, while the strong absorptions at 2970 and 2850 cm⁻¹ are due to the aliphatic C-H bonds of the azetidine and tert-butyl groups.

-

C=O Stretch (1685 cm⁻¹): This very strong absorption is characteristic of the carbonyl group in the Boc-carbamate.

-

C=C Stretches (1600, 1490 cm⁻¹): These absorptions are indicative of the carbon-carbon double bonds within the phenyl ring.

-

C-N Stretch (1160 cm⁻¹): This absorption corresponds to the stretching vibration of the carbon-nitrogen bond in the azetidine ring.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and then record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

While specific experimental mass spectrometry data was not found in the initial search, the expected mass for the protonated molecule [M+H]⁺ would be approximately 250.1443, and for the sodium adduct [M+Na]⁺ would be approximately 272.1262. High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this technical guide, including ¹H NMR, ¹³C NMR, and IR spectra, provide a comprehensive characterization of this compound. The detailed interpretation of the spectral features, along with the provided experimental protocols, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. This information is critical for ensuring the identity and purity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

Sources

Azetidine Scaffolds in Medicinal Chemistry: A Technical Guide to Harnessing Strained-Ring Heterocycles for Next-Generation Therapeutics

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from a synthetic curiosity to a powerhouse scaffold in modern medicinal chemistry.[1][2] Historically overshadowed by more stable five- and six-membered rings, the unique properties conferred by the azetidine's inherent ring strain are now actively exploited by drug discovery programs.[1][3] This guide provides a comprehensive overview of the strategic advantages of incorporating azetidine motifs, detailing their impact on physicochemical properties, pharmacokinetics, and target engagement. We will explore the evolution of synthetic strategies that have made these scaffolds more accessible, analyze their role in several FDA-approved drugs, and provide practical insights for their application in drug design.

Introduction: The Rise of a Privileged Scaffold

Azetidines are saturated, four-membered heterocyclic amines.[1] Their structure, an analogue of cyclobutane with one carbon replaced by nitrogen, is characterized by significant ring strain (approx. 25.4 kcal/mol), a value intermediate between the highly reactive aziridines and the stable pyrrolidines.[3] This strained nature, once viewed as a liability, is now recognized as the source of its most valuable attributes in drug design.[4]

The incorporation of an azetidine ring imparts a unique combination of three-dimensionality (sp³-rich character), conformational rigidity, and a polar nitrogen atom within a compact framework.[1][2] In an era of drug discovery moving away from flat, aromatic molecules ("flatland"), the defined spatial vectors and sp³-richness offered by azetidines provide a compelling solution to improve solubility, metabolic stability, and target specificity.[1][5] Consequently, azetidines are now regarded as "privileged" structural motifs, capable of enhancing receptor affinity and modulating biological activity in ways that larger or less strained rings cannot.[1]

Caption: Core structural features of the azetidine ring.

Physicochemical and Pharmacokinetic Advantages

The decision to incorporate an azetidine scaffold is driven by its ability to solve common drug development challenges. The causality behind these improvements is rooted in the ring's unique geometry and electronic properties.

Structural Rigidity and Enhanced Target Binding

The conformational rigidity of the azetidine ring reduces the entropic penalty upon binding to a biological target.[6] Unlike flexible aliphatic chains or larger rings that must adopt a specific conformation to fit into a binding pocket, the azetidine's structure is pre-organized. This leads to a higher binding affinity and can improve selectivity, as the rigid scaffold can be designed to perfectly complement the target's topology while clashing with off-targets.[6]

Metabolic Stability

Azetidines offer a significant advantage in metabolic stability, particularly as replacements for larger saturated amines like piperidines and piperazines.[7] A primary metabolic pathway for these larger rings is N-dealkylation, which is often mitigated by the introduction of an azetidine ring.[7] The steric hindrance and altered electronics around the azetidine nitrogen make it a poorer substrate for cytochrome P450 enzymes responsible for this metabolism, leading to a longer drug half-life and improved in vivo exposure.[7]

Bioisosterism: A Modern Replacement Strategy

In medicinal chemistry, bioisosteric replacement—swapping one functional group for another with similar properties to improve the molecule's overall profile—is a key strategy. Azetidines have emerged as highly effective bioisosteres for several common motifs.[8][9]

-

Piperidine/Pyrrolidine Replacement: Replacing larger, more flexible rings with a compact azetidine can improve metabolic stability, fine-tune basicity (pKa), and alter solubility, while maintaining or improving target engagement.[1][7]

-

Tert-butyl and Gem-dimethyl Group Replacement: Spirocyclic azetidines can serve as rigid, three-dimensional replacements for lipophilic groups like tert-butyl, introducing polarity and improving aqueous solubility without sacrificing spatial occupancy.[10]

-

Aromatic Ring Mimic: The defined exit vectors from a 3-substituted or 3,3-disubstituted azetidine can project substituents into space in a manner similar to a meta- or para-substituted benzene ring, but with a significantly higher fraction of sp³ carbons (Fsp³), which is correlated with higher clinical success rates.[11][12]

Caption: Azetidine as a bioisostere to solve drug development issues.

Modern Synthetic Strategies

The historical challenge in utilizing azetidines was their difficult synthesis.[13] However, recent advances have made these scaffolds far more accessible, with a focus on stereoselectivity and functional group tolerance.[2][3]

Visible-Light-Mediated [2+2] Cycloadditions

One of the most significant breakthroughs is the use of visible-light photocatalysis to promote [2+2] cycloadditions, such as the aza-Paternò–Büchi reaction.[3] In a notable example from Schindler's laboratory, an iridium-based photocatalyst is used to activate 2-isoxazoline-3-carboxylates, which then react with alkenes under mild conditions to form functionalized azetidines with high yield and selectivity.[3] This method is powerful because it allows for the construction of the strained ring from readily available starting materials under gentle conditions.

Strain-Release Methodologies

Another powerful strategy involves the ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These reagents undergo strain-release-driven reactions with a wide range of nucleophiles and electrophiles.[11][14] This approach is particularly valuable for late-stage functionalization, allowing for the direct installation of an azetidine ring onto a complex molecule, and for creating diverse libraries of 3-substituted azetidines.

Intramolecular Cyclization

Classical methods involving intramolecular ring-closing reactions of γ-amino alcohols or related precursors remain relevant.[15][16] The key to success in these approaches is the careful choice of activating groups and reaction conditions to overcome the energetic barrier of forming the four-membered ring.

Azetidines in FDA-Approved Drugs: Case Studies

The therapeutic relevance of the azetidine scaffold is firmly established by its presence in several marketed drugs.[1][2] The inclusion of this motif is not incidental; it is a deliberate design choice to optimize the drug's properties.

| Drug Name | Therapeutic Class | Role of the Azetidine Scaffold |

| Baricitinib | Janus Kinase (JAK) Inhibitor | The azetidine-sulfonamide moiety is crucial for selectivity among JAK family kinases and contributes to favorable pharmacokinetic properties.[1][2] |

| Cobimetinib | MEK1/2 Inhibitor | The azetidine ring provides a rigidifying element that orients other functional groups for optimal binding in the kinase active site and enhances metabolic stability.[1][2] |

| Azelnidipine | Calcium Channel Blocker | One of the earlier examples, where the azetidine moiety helps to tune the overall physicochemical properties of the dihydropyridine core for antihypertensive activity.[3][6] |

| Sarolaner | Isoxazoline Parasiticide | The spiro-azetidine component contributes to the molecule's three-dimensionality and potent activity against insect and acarine GABA-gated chloride channels.[1][2] |

Case Study Deep Dive: Baricitinib

Baricitinib (Olumiant) is an inhibitor of Janus kinases JAK1 and JAK2, used for treating rheumatoid arthritis. Its structure features a key azetidine ring attached to a pyrimidine core. The rationale for this choice is multifaceted. The rigid azetidine helps to lock the conformation of the side chain, presenting the cyano group to the active site with minimal entropic loss. Furthermore, replacing a more traditional, metabolically labile linker with the azetidine ring likely contributes to its favorable pharmacokinetic profile, including oral bioavailability and a predictable metabolic fate.

Experimental Protocols: A Representative Synthesis

This protocol describes a modern, photocatalytic approach to synthesize a functionalized azetidine, adapted from principles in the literature.[3]

Protocol: Visible-Light-Mediated Synthesis of a 3-Aryl Azetidine

Objective: To construct an N-protected 3-aryl-azetidine-2-carboxylate via a [2+2] photocycloaddition.

Materials:

-

N-(p-methoxybenzyl) 2-isoxazoline-3-carboxylate (1.0 equiv)

-

Styrene (1.5 equiv)

-

fac-[Ir(dFppy)₃] (Iridium photocatalyst, 1 mol%)

-

Anhydrous, degassed Toluene (0.1 M)

-

Blue LED light source (450 nm)

-

Standard laboratory glassware, Schlenk line, and magnetic stirrer

Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(p-methoxybenzyl) 2-isoxazoline-3-carboxylate (1.0 equiv) and fac-[Ir(dFppy)₃] (0.01 equiv).

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve a 0.1 M concentration. Add styrene (1.5 equiv) via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen, which can quench the excited state of the photocatalyst.

-

Photoreaction: Place the sealed flask approximately 5 cm from a blue LED light source. Begin vigorous stirring and irradiate the mixture at room temperature. The causality here is critical: the blue light excites the iridium catalyst, which then transfers its energy to the isoxazoline, promoting it to a reactive triplet state that can engage in the [2+2] cycloaddition with styrene.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting isoxazoline is consumed (typically 12-24 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product contains the azetidine as well as byproducts from the ring-opening of the isoxazoline.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired azetidine product.

-

Characterization: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Future Perspectives and Conclusion

The role of azetidines in medicinal chemistry continues to expand. Emerging applications include their use as rigid linkers in Proteolysis Targeting Chimeras (PROTACs), where their defined geometry can precisely control the distance and orientation between the target protein and the E3 ligase.[14] Furthermore, their incorporation into peptides and macrocycles is being explored to induce specific conformations and improve proteolytic stability.[17]

References

-

Taylor & Francis. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

-

ACS Publications. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

-

ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

-

ResearchGate. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

-

Semantic Scholar. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

-

ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

-

National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

-

Baran Lab, Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

-

ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. [Link]

-

PubMed. (2021). Azetidines of pharmacological interest. [Link]

-

ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]

-

MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

-

Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Azetidines - Enamine [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction to 3-substituted azetidine motifs in pharmacology

An In-Depth Technical Guide to 3-Substituted Azetidine Motifs in Pharmacology

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in contemporary drug discovery.[1][2] Their inherent structural properties, including ring strain, conformational rigidity, and a high fraction of sp³-hybridized carbons, offer significant advantages in modulating the physicochemical and pharmacokinetic profiles of therapeutic candidates.[1] This guide focuses specifically on the 3-substituted azetidine scaffold, a motif of increasing importance. We will explore its strategic application as a bioisostere, detailing its impact on critical drug-like properties such as solubility, lipophilicity, and metabolic stability. Furthermore, this document provides a comprehensive overview of key synthetic strategies, from classical intramolecular cyclizations to modern catalytic approaches, complete with a representative experimental protocol. Finally, we will analyze the structure-activity relationships (SAR) of prominent 3-substituted azetidine-containing compounds, highlighting their diverse pharmacological applications and the rationale behind their design.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, occupies a unique space in medicinal chemistry, positioned between the highly strained, reactive aziridines and the more flexible, less strained pyrrolidines.[1][3] This unique structural and chemical profile makes it a highly attractive scaffold for designing novel bioactive molecules.[1]

Physicochemical Properties of the Azetidine Ring

The defining characteristic of the azetidine ring is its significant strain energy (approx. 25.4 kcal/mol), which, while making it more reactive than five- or six-membered rings, still allows for facile handling and stability under standard conditions.[3] This inherent strain and conformational rigidity increase the three-dimensionality of molecules, a desirable trait for enhancing target binding and specificity.[1] The presence of the nitrogen atom acts as a hydrogen-bond acceptor and influences the molecule's basicity and polarity, which are critical for solubility and target engagement.[1]

The Strategic Importance of the C3-Position

Substitution at the C3 position of the azetidine ring is a primary strategy for embedding chemical diversity and directing the exit vectors of a molecule. Unlike substitution at the nitrogen (N1) or adjacent carbons (C2/C4), the C3 position allows for the introduction of substituents that project away from the core scaffold in a well-defined manner. This provides medicinal chemists with a powerful tool to probe interactions with biological targets and to fine-tune the molecule's overall properties without drastically altering the core's interaction with a primary binding pocket. Many azetidines of therapeutic importance are functionalized at the C-3 position.[4]

The 3-Substituted Azetidine Motif as a Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 3-substituted azetidine motif has emerged as a versatile bioisostere for larger, more lipophilic, or metabolically labile groups like piperidines, pyrrolidines, and even phenyl rings.[1][5]

Modulating Physicochemical Properties

Replacing bulkier saturated amines with an azetidine ring can significantly improve a compound's physicochemical profile.[1] This is a critical consideration in drug discovery, where poor solubility and high lipophilicity are common causes of compound attrition.

-

Reduced Lipophilicity (logP): The compact and more polar nature of the azetidine ring typically leads to a lower logP compared to larger heterocycles, which can improve aqueous solubility and reduce off-target toxicity.[1]

-

Improved Solubility: The nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor, enhancing interactions with water and thereby improving solubility.[1]

-

Tuning Basicity (pKa): The basicity of the azetidine nitrogen can be modulated by the substituent at the N1 position, allowing for fine-tuning of the overall molecule's pKa to optimize for target binding and pharmacokinetic properties.[1]

The following diagram illustrates the strategic role of 3-substituted azetidines in the drug discovery workflow.

Caption: Workflow for incorporating 3-substituted azetidines in lead optimization.

Impact on Pharmacokinetics and Metabolic Stability

The conformational rigidity of the azetidine ring can lock a molecule into a bioactive conformation, leading to enhanced potency.[1] Furthermore, this scaffold can improve metabolic stability. The replacement of metabolically susceptible groups with an azetidine ring can block common sites of enzymatic degradation, thereby increasing the compound's half-life and oral bioavailability. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[1]

Synthetic Strategies for 3-Substituted Azetidines

The synthesis of the strained four-membered azetidine ring has historically been challenging.[6] However, a number of robust methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Classical and Modern Synthetic Methodologies

A variety of synthetic routes to 3-substituted azetidines are now available to medicinal chemists.[6]

-

Intramolecular Cyclization: This is a foundational approach that involves the cyclization of acyclic precursors, such as γ-amino halides or alcohols.[7] While direct, it can be hampered by competing elimination reactions.[7]

-

Ring Expansion of Aziridines: The strain-release-driven ring expansion of aziridines offers a pathway to functionalized azetidines.[1][8]

-

[2+2] Cycloaddition: The reaction between imines and alkenes can form the azetidine ring directly, although this method often requires specific substrates.[9]

-

Functionalization of Azetidin-3-ones: Commercially available azetidin-3-one can be functionalized through reactions like reductive amination to produce a wide array of 3-aminoazetidine derivatives.[10]

-

C-H Activation: More recent advances include palladium-catalyzed intramolecular C(sp³)–H amination to form the azetidine ring, offering a novel and efficient route.[3]

-

From 1-Azabicyclo[1.1.0]butanes (ABBs): The strain-release of ABBs has been pioneered as a versatile method to access 3,3-disubstituted azetidines.[9]

The following diagram outlines some of the common synthetic pathways to 3-substituted azetidines.

Caption: Common synthetic routes to 3-substituted azetidines.

Detailed Experimental Protocol: Synthesis of 3-Aminoazetidines via Reductive Amination

This protocol describes the synthesis of N-substituted-3-aminoazetidines from Boc-protected 3-azetidinone, a common and versatile intermediate. The choice of a reductive amination pathway is due to its high functional group tolerance and generally good yields.

Objective: To synthesize a library of 3-aminoazetidine derivatives for SAR studies.

Methodology:

-

Reaction Setup:

-

To a solution of commercially available 1-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary amine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine can be monitored by TLC or LC-MS. Causality: This initial period allows for the formation of the hemiaminal and its subsequent dehydration to the imine, which is the substrate for the reduction.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the ketone starting material but efficiently reduces the iminium ion intermediate.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aminoazetidine product.[10]

-

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectroscopic data should be consistent with the formation of the 3-substituted product.

Structure-Activity Relationships (SAR) and Pharmacological Applications

3-Substituted azetidines are found in a wide range of biologically active compounds, from central nervous system (CNS) modulators to antibacterial and anticancer agents.[1][11]

Overview of Biological Targets

The rigid azetidine scaffold allows for the precise positioning of functional groups to interact with specific biological targets. Some key examples include:

-

Monoamine Transporters (DAT, SERT, NET): 3-Arylazetidine derivatives have shown potential as potent inhibitors of these transporters, which are critical targets in the treatment of neurological and psychiatric disorders.[12][13][14]

-

G-Protein Coupled Receptors (GPCRs): The azetidine motif is present in antagonists for receptors like the M3 muscarinic acetylcholine receptor.[1]

-

Kinases: Several kinase inhibitors, such as the FDA-approved drug cobimetinib (a MEK inhibitor), feature a 3-substituted azetidine moiety to enhance binding and improve pharmacokinetic properties.[1]

Table of Representative FDA-Approved Drugs

The following table summarizes key information for selected FDA-approved drugs that feature a 3-substituted azetidine motif, demonstrating their therapeutic relevance.

| Drug Name | Target | Therapeutic Area | Role of the Azetidine Motif |

| Baricitinib | Janus kinase (JAK) inhibitor | Rheumatoid Arthritis | Enhances selectivity and metabolic stability |

| Cobimetinib | MEK inhibitor | Oncology (Melanoma) | Improves pharmacokinetic profile and target engagement |

| Azelnidipine | Calcium channel blocker | Hypertension | Core structural component for activity |

| Sarolaner | Isoxazoline parasiticide | Veterinary Medicine | Provides a rigid scaffold for optimal target interaction |

(Data synthesized from multiple sources, including[1])

Conclusion and Future Outlook

The 3-substituted azetidine motif has firmly established itself as a valuable scaffold in modern medicinal chemistry. Its unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties makes it a powerful tool for addressing common challenges in drug discovery, including poor solubility, metabolic instability, and off-target toxicity.[1] Advances in synthetic chemistry continue to expand the accessibility and diversity of these building blocks, enabling their application in a growing number of therapeutic areas.[2][3] As our understanding of structure-activity relationships deepens, the rational incorporation of 3-substituted azetidines is expected to play an increasingly important role in the development of next-generation therapeutics.

References

- Review of 3-substituted azetidine synthesis methods - Benchchem. (n.d.).

- Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals - Benchchem. (n.d.).

- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2025, September 23).

- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. (n.d.).

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12).

- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).

- Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. (n.d.).

- Recent advances in synthetic facets of immensely reactive azetidines - Semantic Scholar. (2017, September 22).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).

- a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... - ResearchGate. (n.d.).

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. (n.d.).

- Biologically important 3-substituted azetidines. | Download Scientific Diagram. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. [PDF] Recent advances in synthetic facets of immensely reactive azetidines | Semantic Scholar [semanticscholar.org]

- 14. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Characterization of Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

This guide provides a comprehensive technical overview of the fundamental characterization of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The azetidine scaffold is of significant interest due to its unique conformational constraints and its role in imparting desirable physicochemical properties to bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights into the structural elucidation of this compound.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial components in modern drug discovery. Their inherent ring strain and three-dimensional architecture offer a unique structural motif that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles of drug candidates. The specific compound of interest, this compound, incorporates a phenyl group, a hydroxyl moiety, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of therapeutics targeting the central nervous system and other disease areas.

Accurate and thorough characterization of this building block is paramount to ensure the identity, purity, and quality of downstream compounds. This guide will detail the essential spectroscopic techniques for its definitive structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the nucleophilic addition of a phenyl organometallic reagent to N-Boc-3-azetidinone. This approach provides a direct and efficient route to the desired tertiary alcohol.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation of Phenyl Lithium: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve bromobenzene (3.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (2.5 M in hexanes, 3.0 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Nucleophilic Addition: In a separate flame-dried flask, dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.[1] Slowly add this solution to the freshly prepared phenyl lithium solution at -78 °C via a cannula.

-

Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white solid.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The following tables summarize the expected chemical shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| Azetidine-CH₂ | 3.90 - 4.20 | Multiplet | 4H |

| Hydroxyl-H | ~2.5 (broad) | Singlet | 1H |

| Boc-C(CH₃)₃ | 1.45 | Singlet | 9H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Boc) | ~156 |

| Phenyl C (quaternary) | ~145 |

| Phenyl CH | ~128, ~127, ~125 |

| C(CH₃)₃ (Boc) | ~80 |

| Azetidine C-OH | ~70 |

| Azetidine CH₂ | ~63 |

| C(CH₃)₃ (Boc) | ~28 |

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified solid in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is employed with a spectral width of around 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3400 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=O (carbamate) | Stretching | 1700 - 1670 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (alcohol) | Stretching | 1250 - 1050 |

| C-N (azetidine) | Stretching | 1200 - 1020 |

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, and the resulting spectrum is ratioed against the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The molecular formula of this compound is C₁₄H₁₉NO₃, with a monoisotopic mass of 249.1365 g/mol .[2] In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 250.1438.

The fragmentation of the molecule is expected to be influenced by the lability of the Boc protecting group and the hydroxyl group.

Caption: Predicted fragmentation pathway in ESI-MS.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

The comprehensive characterization of this compound using a combination of NMR, IR, and Mass Spectrometry provides a robust and reliable method for confirming its structure and purity. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, ensuring the quality of this important building block for the development of novel therapeutics. The application of these fundamental analytical techniques is a critical step in maintaining the integrity and reproducibility of chemical research.

References

-

Das, M., Weissenfluh, A., Ly, N., & Trudell, M. L. (n.d.). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Arylation Conditions. [Supporting Information]. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine, 3-methyl-3-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) 2013 Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from [Link]

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Preliminary Biological Screening of 3-Hydroxyazetidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxyazetidine motif is a cornerstone of modern medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance solubility, metabolic stability, and target engagement.[1][2] This guide provides a comprehensive, field-proven framework for the initial biological evaluation of novel 3-hydroxyazetidine derivatives. We will move beyond rote protocols to dissect the strategic rationale behind constructing a multi-tiered screening cascade—from high-throughput primary screens to nuanced mechanism of action studies. This document is designed to empower researchers to generate high-quality, decision-driving data, efficiently identifying promising hit compounds for further development.

Introduction: The Strategic Value of the 3-Hydroxyazetidine Scaffold

Azetidines, particularly those functionalized with a 3-hydroxyl group, are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[2][3] Their inherent ring strain and sp³-rich character provide a rigid, three-dimensional structure that can present substituents in precise vectors for optimal interaction with biological targets.[2][3] This constrained geometry often leads to improved pharmacokinetic properties when compared to more flexible acyclic or larger ring analogues.[2]

The hydroxyl group at the 3-position is a key feature, serving as both a hydrogen bond donor and acceptor. This enhances aqueous solubility and provides a critical anchor point for binding to enzyme or receptor active sites. Several FDA-approved drugs incorporate the azetidine motif to enhance metabolic stability and receptor selectivity, underscoring its value.[1] Given this therapeutic precedent, a systematic biological screening of a novel library of 3-hydroxyazetidine compounds is a highly rational approach to discovering new lead compounds for a variety of disease targets.[4]

The Screening Cascade: A Phased Approach to Hit Identification

A successful screening campaign is not a single experiment but a strategic, multi-layered process designed to efficiently triage a large library of compounds. The goal is to eliminate inactive or undesirable compounds quickly while progressively gathering more detailed information on the most promising "hits." This tiered approach, known as a screening cascade, conserves resources and focuses efforts on compounds with the highest potential.

Our model will focus on an anti-cancer screening paradigm, as this is a common application for novel heterocyclic compounds.[4] However, the principles and workflows described are readily adaptable to other therapeutic areas.

Caption: A typical multi-tiered screening cascade for hit identification and validation.

Tier 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly screen the entire compound library at a single concentration to identify initial "hits" that exhibit a desired biological effect.

Causality Behind Experimental Choice: For an anti-cancer program, a cell viability assay is the logical starting point.[5] It is robust, cost-effective, and provides a clear phenotypic readout: does the compound kill or inhibit the growth of cancer cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in living cells, making it an excellent proxy for metabolic activity and, by extension, cell viability.[6][7]

Experimental Protocol: Single-Point MTT Cytotoxicity Assay

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 384-well microplates at a pre-determined density (e.g., 5,000 cells/well) in 40 µL of culture medium. Allow cells to adhere and resume logarithmic growth for 24 hours.

-

Compound Addition: Prepare a stock solution of each 3-hydroxyazetidine compound in DMSO. Using automated liquid handlers, add the compounds to the cell plates to achieve a final concentration of 10 µM. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[8][9] Viable cells will convert the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle (0% inhibition) and positive (100% inhibition) controls. Set a "hit" threshold, typically defined as >50% inhibition or >3 standard deviations from the mean of the vehicle control.[10]

Tier 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).

Causality Behind Experimental Choice: A single-point screen is prone to false positives. It is essential to re-test the initial hits to confirm their activity.[11] Furthermore, determining the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of a compound's potency, which is a critical parameter for structure-activity relationship (SAR) studies.[12] This is achieved by performing the same MTT assay but across a range of compound concentrations.

Experimental Protocol: IC₅₀ Determination via MTT Assay

-

Cell Seeding: As per the Tier 1 protocol, seed the desired cancer cell lines in 96-well plates.

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound, typically starting from 100 µM down to the nanomolar range.

-